molecular formula C16H19N7O2S2 B14925768 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(5-ethylthiophen-2-yl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine

3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(5-ethylthiophen-2-yl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B14925768
M. Wt: 405.5 g/mol
InChI Key: MUFOEKRASQBKNJ-CAOOACKPSA-N
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Description

N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(5-ETHYL-2-THIENYL)METHYLIDENE]AMINE is a complex organic compound that features multiple functional groups, including a pyrazole ring, a triazole ring, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(5-ETHYL-2-THIENYL)METHYLIDENE]AMINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and triazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the formation of the imine bond with the thienyl group under specific reaction conditions, such as the use of a dehydrating agent and controlled temperature.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(5-ETHYL-2-THIENYL)METHYLIDENE]AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The imine bond can be reduced to an amine.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution of the sulfanyl group could yield various thioethers or thioesters.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for the development of new drugs.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(5-ETHYL-2-THIENYL)METHYLIDENE]AMINE would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(5-ETHYL-2-THIENYL)METHYLIDENE]AMINE
  • **N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(5-ETHYL-2-THIENYL)METHYLIDENE]AMINE

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H19N7O2S2

Molecular Weight

405.5 g/mol

IUPAC Name

(E)-N-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]-1-(5-ethylthiophen-2-yl)methanimine

InChI

InChI=1S/C16H19N7O2S2/c1-5-13-6-7-14(27-13)8-17-22-12(4)18-19-16(22)26-9-21-11(3)15(23(24)25)10(2)20-21/h6-8H,5,9H2,1-4H3/b17-8+

InChI Key

MUFOEKRASQBKNJ-CAOOACKPSA-N

Isomeric SMILES

CCC1=CC=C(S1)/C=N/N2C(=NN=C2SCN3C(=C(C(=N3)C)[N+](=O)[O-])C)C

Canonical SMILES

CCC1=CC=C(S1)C=NN2C(=NN=C2SCN3C(=C(C(=N3)C)[N+](=O)[O-])C)C

Origin of Product

United States

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